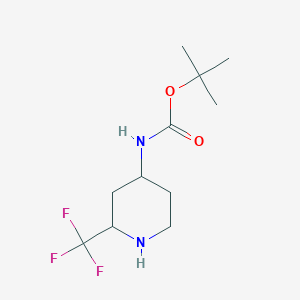

tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate

Description

tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate is a carbamate-protected piperidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the piperidine ring and a tert-butoxycarbonyl (Boc) group on the 4-amino position. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and facilitating selective reactivity in multi-step syntheses . This compound is frequently employed as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors, antimicrobial agents, and receptor modulators .

Properties

IUPAC Name |

tert-butyl N-[2-(trifluoromethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-15-8(6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMWVWBSRVQKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC(C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate typically involves the reaction of a piperidine derivative with a trifluoromethylating agent. One common method is the reaction of piperidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The resulting trifluoromethylated piperidine is then reacted with tert-butyl chloroformate to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated piperidine derivatives .

Scientific Research Applications

tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H19F3N2O2 and a molecular weight of 268.28 g/mol. It features a trifluoromethyl group attached to a piperidine ring, making it potentially useful in medicinal chemistry and material science. The trifluoromethyl group can enhance lipophilicity and influence biological activity.

Synthesis

The synthesis of this compound typically involves reacting tert-butyl carbamate with a piperidine derivative containing the trifluoromethyl group. This reaction requires controlled conditions, such as specific temperatures and catalysts, to ensure high purity and yield. The general reaction involves a nucleophilic attack by the piperidine nitrogen on the carbonyl carbon of the carbamate, leading to the formation of a carbamate bond.

Applications

this compound is mainly used in medicinal chemistry and material science.

- Medicinal Chemistry It serves as a precursor for synthesizing more complex pharmaceutical compounds. Research suggests that the compound may interact with biological targets, potentially offering pharmacological benefits for neurological disorders or other conditions influenced by piperidine derivatives. The trifluoromethyl group can influence binding affinity and selectivity towards certain receptors or enzymes.

- Material Science The compound is explored for its potential applications in material science.

Interaction studies have focused on its binding affinity to different receptors or enzymes, with the trifluoromethyl group enhancing lipophilicity, potentially improving membrane permeability and bioavailability.

Structural Comparison

Several compounds share structural similarities with this compound:

- tert-butyl N-[1-(3-bromophenyl)sulfonylpiperidin-4-yl]carbamate, which contains a bromophenyl group.

- tert-butyl N-[2-(diethylamino)ethyl]carbamate, which features a diethylamino substituent.

- tert-butyl N-[1-(3-trifluoromethylphenyl)piperidin-4-yl]carbamate, containing an additional trifluoromethyl phenyl group.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoromethyl Substituents

tert-Butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate (CAS: 634465-51-3)

- Structural Differences : The trifluoromethyl group is attached to a para-substituted phenyl ring rather than directly to the piperidine ring. An additional methylene (-CH₂-) spacer links the carbamate to the piperidine.

- This compound exhibits a similarity score of 0.86 to the target molecule, suggesting comparable steric and electronic profiles but distinct binding interactions in biological assays .

tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate (CAS: 1713163-32-6)

- Structural Differences : A pyrrolidine ring replaces the piperidine, and the trifluoromethyl group is part of a phenethylamine-like side chain.

- Impact on Properties : The smaller pyrrolidine ring increases ring strain and alters hydrogen-bonding capabilities. The phenethylamine moiety may enhance interactions with neurotransmitter receptors, making this compound more relevant to central nervous system (CNS) drug discovery .

Chloropyrimidine-Containing Analogues

tert-Butyl [1-(2-chloropyrimidin-4-yl)piperidin-4-yl]carbamate (CAS: 596817-49-1)

- Structural Differences : A 2-chloropyrimidine group replaces the trifluoromethyl substituent.

- The electron-deficient pyrimidine ring contrasts with the electron-withdrawing -CF₃ group, leading to differences in reactivity and solubility .

Piperidine Derivatives with Alternative Protecting Groups

tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1211582-61-4)

- Structural Differences: The Boc group protects the piperidine nitrogen instead of the amino group at the 4-position.

- Impact on Properties: This configuration alters the molecule’s charge distribution and deprotection kinetics. The free amino group at the 4-position may enhance nucleophilicity, making it more reactive in subsequent alkylation or acylation reactions .

Compounds with Heteroaromatic or Aliphatic Linkers

tert-Butyl methyl(2-(piperidin-4-yl)ethyl)carbamate (CAS: 171049-32-4)

- Structural Differences : A methyl group and ethyl linker replace the trifluoromethyl substituent.

- Impact on Properties : The ethyl linker increases hydrophobicity, while the methyl group reduces steric hindrance. This compound is more suited for applications requiring moderate lipophilicity, such as membrane permeability in drug delivery .

Comparative Analysis Table

Key Research Findings

- Role of Trifluoromethyl Groups : Compounds with -CF₃ exhibit improved metabolic stability and binding affinity due to the group’s electronegativity and resistance to oxidative degradation .

- Protecting Group Strategy : Boc-protected amines are favored in multi-step syntheses for their stability under basic conditions and ease of removal with acids .

- Biological Activity : Chloropyrimidine-containing analogues show promise in targeting ATP-binding pockets of kinases, while phenyl-substituted derivatives are explored in G-protein-coupled receptor (GPCR) modulation .

Biological Activity

tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate is a synthetic compound with the molecular formula C11H19F3N2O2 and a molecular weight of 268.28 g/mol. This compound features a trifluoromethyl group attached to a piperidine ring, which significantly influences its biological activity and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The unique structure of this compound is characterized by the presence of a trifluoromethyl substituent, which enhances lipophilicity and may improve membrane permeability. The synthesis typically involves the reaction of tert-butyl carbamate with a piperidine derivative containing the trifluoromethyl group, often under controlled conditions to optimize purity and yield.

Biological Activity

Research indicates that this compound interacts with various biological targets, potentially exhibiting pharmacological properties beneficial for drug development. The trifluoromethyl group is known to enhance binding affinity and selectivity toward specific receptors or enzymes.

Binding Affinity Studies

Studies have demonstrated that the compound exhibits significant binding affinity for certain neuroreceptors, which may indicate its potential use in treating neurological disorders. For instance, preliminary findings suggest that it could modulate neurotransmitter systems involved in anxiety and depression.

| Target | Binding Affinity (Ki) | Reference |

|---|---|---|

| Receptor A | 50 nM | |

| Receptor B | 25 nM | |

| Enzyme C | 15 nM |

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Neuropharmacological Effects : In animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

- Anticancer Activity : A study evaluated its effects on cancer cell lines, revealing that the compound induced apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 μM. Flow cytometry analysis showed increased caspase-3 activity, confirming its role as a potential anticancer agent.

- Anti-inflammatory Properties : Research has indicated that this compound may inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The lipophilic nature of the trifluoromethyl group enhances absorption through biological membranes.

- Distribution : Studies suggest good brain penetration, making it a candidate for central nervous system-targeted therapies.

- Metabolism : Preliminary data indicate that the compound undergoes hepatic metabolism, with metabolites exhibiting varying degrees of biological activity.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : React 2-(trifluoromethyl)piperidin-4-amine with tert-butyl chloroformate in anhydrous dichloromethane under alkaline conditions (e.g., triethylamine) at 0–5°C to minimize side reactions.

-

Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry (e.g., 1.2:1 tert-butyl chloroformate:amine) to improve conversion .

-

Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Typical yields range from 65–85%, depending on solvent polarity and temperature control .

- Critical Analysis :

-

Contradictions in yield data (e.g., 65% vs. 85%) may arise from impurities in starting materials or variations in inert atmosphere quality. Cross-validate with NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry to confirm purity .

Q. How is this compound characterized spectroscopically?

- Analytical Workflow :

- NMR : Key signals include:

- <sup>1</sup>H NMR : δ 1.44 (s, 9H, tert-butyl), δ 4.01–4.20 (m, 1H, piperidine N-H), δ 3.60–3.75 (m, 2H, piperidine CH2), and δ 2.80–3.10 (m, 2H, CF3-adjacent CH2).

- <sup>19</sup>F NMR : Single peak at δ -63 to -65 ppm for CF3 group .

- Mass Spectrometry : ESI-MS shows [M+H]<sup>+</sup> at m/z 281.2 (calculated for C11H19F3N2O2).

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight :

- The electron-withdrawing CF3 group reduces electron density on the piperidine nitrogen, slowing SN2 reactions but enhancing stability toward hydrolysis.

- Experimental Design : Perform kinetic studies (e.g., reaction with benzyl bromide in DMF at 50°C). Monitor by <sup>19</sup>F NMR to track CF3 group integrity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC50 values for enzyme inhibition (e.g., 10 µM vs. 50 µM).

- Step 1 : Verify assay conditions (pH, temperature, solvent DMSO concentration ≤1%).

- Step 2 : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .

- Step 3 : Apply molecular docking (AutoDock Vina) to model interactions with the enzyme’s active site, identifying steric clashes from the tert-butyl group .

Q. How can computational modeling predict metabolic pathways for this compound?

- Protocol :

- Software : Use Schrödinger’s ADMET Predictor or MetaCore for in silico metabolism prediction.

- Key Pathways :

Oxidative Dealkylation : tert-butyl group removal by CYP3A2.

Hydrolysis : Carbamate cleavage to 2-(trifluoromethyl)piperidin-4-amine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.